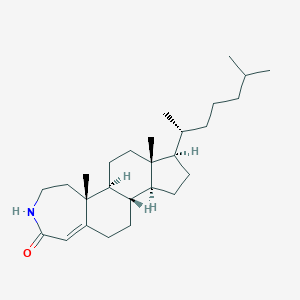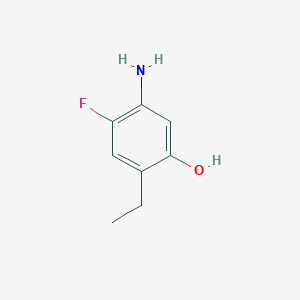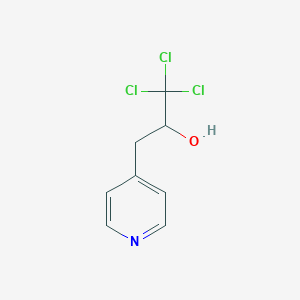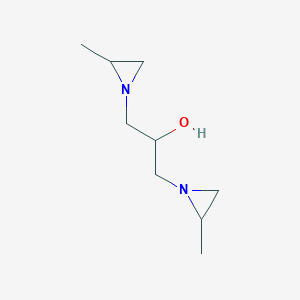
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol, commonly known as BMAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BMAP belongs to a class of compounds known as aziridines, which are organic molecules containing a three-membered ring consisting of two carbon atoms and one nitrogen atom.
Mécanisme D'action
BMAP works by alkylating DNA, which leads to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and cause the cell to undergo apoptosis. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
BMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BMAP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMAP in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for cancer therapy. However, BMAP has also been shown to exhibit cytotoxic effects against normal cells, which could limit its use in clinical settings. Another limitation of using BMAP is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on BMAP. One area of interest is to develop more stable analogs of BMAP that exhibit similar cytotoxic effects against cancer cells but have fewer side effects. Another area of interest is to study the mechanism of action of BMAP in more detail, with the aim of identifying new targets for cancer therapy. Finally, BMAP could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
BMAP can be synthesized in several ways, but the most common method involves the reaction of 2-methylaziridine with epichlorohydrin in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain BMAP as a white crystalline solid.
Applications De Recherche Scientifique
BMAP has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. BMAP works by inducing DNA damage and inhibiting cell division, leading to apoptosis or programmed cell death.
Propriétés
Numéro CAS |
1690-48-8 |
|---|---|
Nom du produit |
1,3-Bis(2-methylaziridin-1-yl)propan-2-ol |
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-3-10(7)5-9(12)6-11-4-8(11)2/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
SRJAHAZGKBBXMG-UHFFFAOYSA-N |
SMILES |
CC1CN1CC(CN2CC2C)O |
SMILES canonique |
CC1CN1CC(CN2CC2C)O |
Autres numéros CAS |
1690-48-8 |
Synonymes |
1,3-bis(2-methylaziridin-1-yl)propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



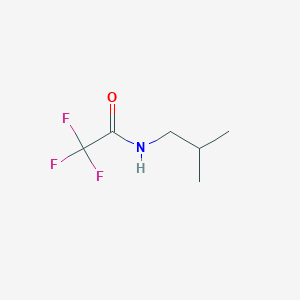

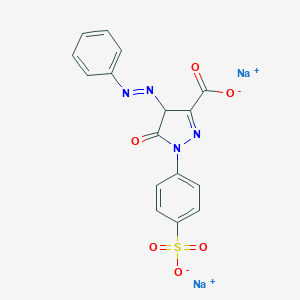
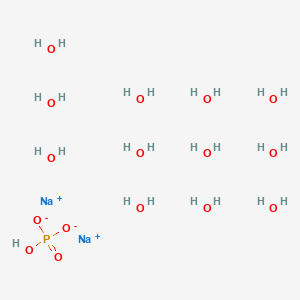
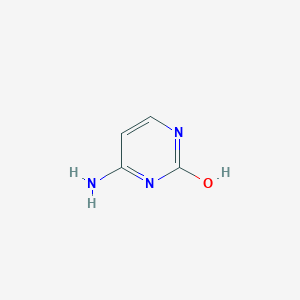
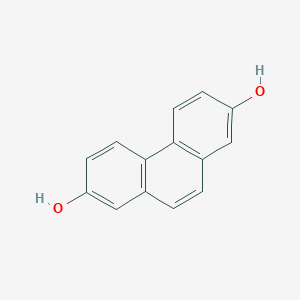
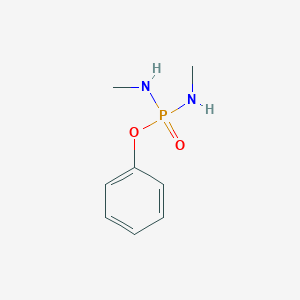
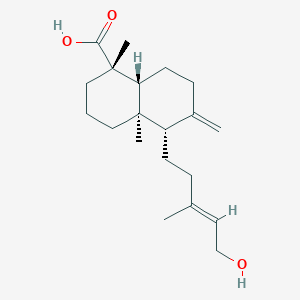
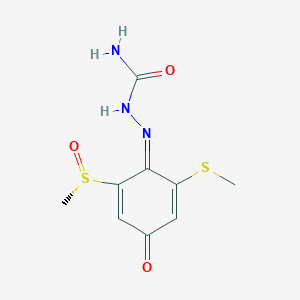
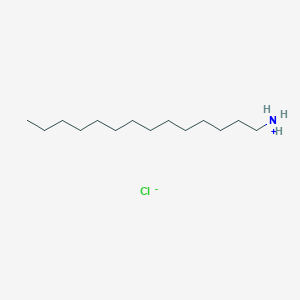
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
